
2-(2-Bromophenyl)pyrrolidine hydrochloride
Overview
Description
“2-(2-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular weight of 262.58 . The IUPAC name for this compound is "this compound" .
Synthesis Analysis
The synthesis of similar compounds involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours.Molecular Structure Analysis
The InChI code for “this compound” is "1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H" . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Conformational Studies
- Conformation Analysis : Research by Fujiwara, Varley, and van der Veen (1977) focused on the conformation of 1-(2-bromophenyl)pyrrolidin-2-one, a compound related to 2-(2-Bromophenyl)pyrrolidine hydrochloride. Their study used ultraviolet data and crystal structure studies to understand the non-planar nature of these compounds in solution and solid forms, emphasizing the dihedral angles between phenyl and five-membered rings in the γ-lactam structure (Fujiwara, Varley, & van der Veen, 1977).
Biological Activity Studies
- Cholinesterase Inhibitor Research : A study by Pizova et al. (2017) involved derivatives of pyrrolidine, similar to this compound, examining their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research highlights the potential of pyrrolidine derivatives in medicinal chemistry, particularly in treating conditions related to cholinesterase activity (Pizova et al., 2017).
Chemical Structure and Interactions
- Hydrogen Bonding Patterns : Balderson et al. (2007) conducted a study on enaminones, including compounds structurally similar to this compound. Their research focused on the hydrogen-bonding patterns within these compounds, revealing complex intra- and intermolecular interactions that contribute to the stability and properties of these chemical structures (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Application
- Synthesis of Biologically Active Compounds : Research by Rezai et al. (2018) involved the synthesis of biologically active bromophenols, including derivatives of pyrrolidine similar to this compound. Their work highlights the process of creating these compounds and exploring their antioxidant and anticholinergic activities, showing the broad application of pyrrolidine derivatives in pharmaceuticals and biochemistry (Rezai et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBONFNXVFTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



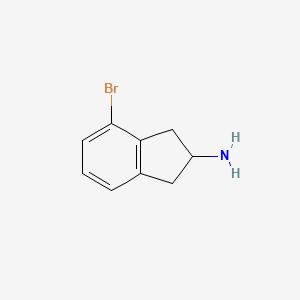
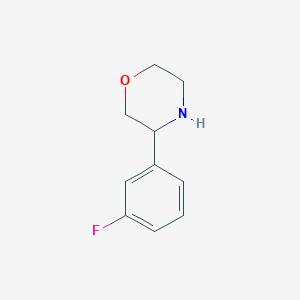
![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)
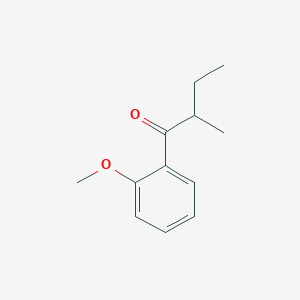
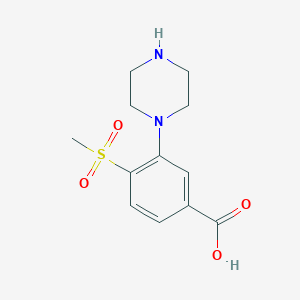

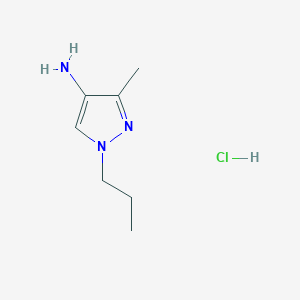
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)

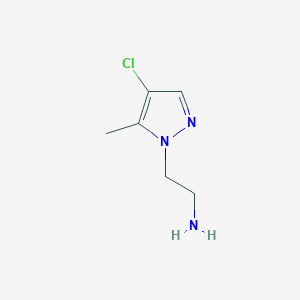
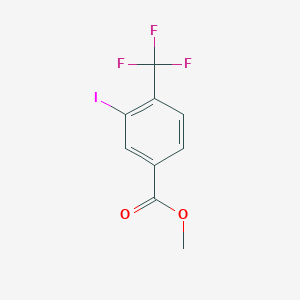
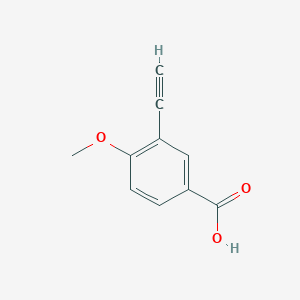

amine dihydrochloride](/img/structure/B3089732.png)